molecular formula C12H15NO2 B13237253 Methyl 3-((cyclopropylmethyl)amino)benzoate

Methyl 3-((cyclopropylmethyl)amino)benzoate

Cat. No.: B13237253
M. Wt: 205.25 g/mol
InChI Key: SEUSGKLQEKBEBM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

The compound’s core consists of a methyl ester-substituted benzene ring with a secondary amine at the para position, linked to a cyclopropylmethyl group (Figure 1). The molecular formula $$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$ and molecular weight of 205.25 g/mol reflect its moderate hydrophobicity, as evidenced by a calculated LogP of 2.30. The topological polar surface area (TPSA) of 38.33 Ų suggests limited solubility in polar solvents, a trait influenced by the cyclopropane ring’s nonpolar character.

Stereoelectronic Features

  • Cyclopropane Strain : The 60° bond angles within the cyclopropane ring induce significant angle strain, enhancing the reactivity of the adjacent methylene group. This strain modulates electron density at the amine nitrogen, increasing its nucleophilicity compared to unstrained analogs.
  • Conjugation Effects : Resonance between the aromatic π-system and the lone pair on the amine nitrogen creates partial double-bond character in the C–N bond, restricting rotation and stabilizing planar conformations.
Table 1: Key Structural Parameters
Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$
Molecular Weight 205.25 g/mol
LogP 2.30
TPSA 38.33 Ų
Rotatable Bonds 4

The SMILES notation $$ \text{COC(=O)C1=CC(=CC=C1)NCC2CC2} $$ underscores the connectivity, highlighting the ester carbonyl’s role in directing electronic effects across the aromatic system.

X-ray Crystallographic Analysis of Solid-State Conformations

While no experimental crystallographic data for Methyl 3-((cyclopropylmethyl)amino)benzoate is publicly available, analogous benzoate derivatives exhibit predictable packing motifs. For example, methyl 3-aminobenzoate (CAS 4518-10-9) forms hydrogen-bonded dimers via N–H···O interactions between amine and ester groups. Extrapolating this behavior, the title compound likely adopts similar intermolecular interactions, with the cyclopropane ring contributing to van der Waals contacts in the crystal lattice.

Predicted Solid-State Features

  • Hydrogen Bonding : The secondary amine ($$ \text{N–H} $$) may donate hydrogen bonds to ester carbonyl oxygen atoms of adjacent molecules, creating a layered structure.
  • Cyclopropane Packing : The rigid cyclopropane moiety could enforce a staggered arrangement, minimizing steric clashes between methylene hydrogens and aromatic protons.

Further crystallographic studies are needed to validate these predictions and quantify torsional angles between the benzene ring and cyclopropane group.

Comparative Analysis with Analogous Benzoate Derivatives

This compound exhibits distinct physicochemical properties compared to structurally related compounds (Table 2).

Table 2: Comparative Properties of Benzoate Derivatives
Compound Molecular Weight (g/mol) LogP TPSA (Ų)
Methyl 3-aminobenzoate 151.16 1.21 52.32
Methyl 4-[2-amino-1-(methoxycarbonyl)cyclopropyl]benzoate 249.27 1.06 79.00
This compound 205.25 2.30 38.33

Key Differences

  • Hydrophobicity : The cyclopropylmethyl group increases LogP by 1.09 compared to methyl 3-aminobenzoate, enhancing membrane permeability.
  • Polarity : The TPSA reduction from 52.32 Ų (methyl 3-aminobenzoate) to 38.33 Ų reflects decreased hydrogen-bonding capacity due to alkyl substitution.
  • Steric Effects : Unlike the bicyclic system in methyl 4-[2-amino-1-(methoxycarbonyl)cyclopropyl]benzoate, the monocyclic cyclopropane here imposes less conformational restriction, allowing greater rotational freedom in the side chain.

These differences highlight how substituent engineering modulates bioavailability and intermolecular interactions in benzoate-based compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-3-2-4-11(7-10)13-8-9-5-6-9/h2-4,7,9,13H,5-6,8H2,1H3

InChI Key

SEUSGKLQEKBEBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC2CC2

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of methyl 3-((cyclopropylmethyl)amino)benzoate typically involves:

  • Preparation of methyl 3-aminobenzoate as a key intermediate.
  • Introduction of the cyclopropylmethyl amino substituent via reductive amination.
  • Purification by chromatographic techniques.

Synthesis of Methyl 3-Aminobenzoate

Methyl 3-aminobenzoate is the foundational precursor for the target compound. It is commonly prepared by esterification of 3-aminobenzoic acid using methanol and thionyl chloride under reflux conditions.

Procedure:

  • Dissolve 3-aminobenzoic acid (1 equiv) in methanol.
  • Cool solution to 0 °C.
  • Add thionyl chloride dropwise (2.5 equiv).
  • Reflux the mixture for 24 hours.
  • Evaporate solvent and neutralize with saturated aqueous sodium bicarbonate.
  • Extract with ethyl acetate.
  • Dry organic layers over magnesium sulfate.
  • Purify by column chromatography (n-hexane/ethyl acetate).

Yield: Up to 100% reported under optimized conditions.

Reference: Hinsberger et al., European Journal of Medicinal Chemistry, 2014

Introduction of the Cyclopropylmethyl Amino Group via Reductive Amination

The key step to obtain this compound involves reductive amination of methyl 3-aminobenzoate or its derivatives with cyclopropanecarbaldehyde.

Typical Reaction Conditions:

  • Mix methyl 3-aminobenzoate or aniline derivative with cyclopropanecarbaldehyde in a solvent mixture such as tetrahydrofuran (THF) and methanol.
  • Stir at elevated temperature (~60 °C) for 2 hours to form the imine intermediate.
  • Cool the reaction mixture to 0 °C.
  • Add sodium borohydride portionwise to reduce the imine to the secondary amine.
  • Stir at room temperature for 1 hour.
  • Work up by extraction with ethyl acetate.
  • Wash organic layer with brine, dry over magnesium sulfate.
  • Purify by column chromatography.

Notes:

  • Protection/deprotection strategies may be employed if other functional groups are present.
  • Boc (tert-butoxycarbonyl) protection of the amine can be used to facilitate purification.

Reference: ACS Journal of Medicinal Chemistry, 2021

Alternative Synthetic Routes

Other synthetic routes reported involve:

  • Coupling of methyl 3-aminobenzoate with cyclopropylmethyl amines via amide bond formation using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of hydroxybenzotriazole (HOBt) and bases like N,N-diisopropylethylamine (DIPEA).

  • Use of copper-catalyzed azide-alkyne cycloaddition or other transition metal-catalyzed coupling reactions to install the cyclopropylmethyl amino substituent on the aromatic ring.

Reference: Ambeed.com synthesis protocols and literature

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Esterification of 3-aminobenzoic acid Methanol, Thionyl chloride (2.5 equiv) Methanol Reflux, 24 h 24 h Up to 100 Cooling to 0 °C before SOCl2 addition
Reductive amination Cyclopropanecarbaldehyde, NaBH4 THF/MeOH (1:1) 60 °C (2 h), then 0 °C (NaBH4 addition) ~3 h total 70-90 Purification by column chromatography
Carbodiimide coupling EDCI, HOBt, DIPEA DMF Room temperature Overnight 56-75 Alternative amide bond formation
Copper-catalyzed amination Copper powder, TMSN3, 2-aminoethanol N,N-Dimethylacetamide 95 °C 24 h Variable Inert atmosphere required

Compiled from sources

Analytical and Purification Techniques

  • Column Chromatography: Silica gel with eluent mixtures such as n-hexane/ethyl acetate or dichloromethane/methanol is standard for purification.
  • NMR Spectroscopy: Proton NMR confirms the aromatic and aliphatic protons, including the cyclopropylmethyl group.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • HPLC: Used for monitoring reaction progress and purity assessment.
  • Drying Agents: Anhydrous magnesium sulfate is commonly used for drying organic extracts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclopropylmethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate (CAS 927802-59-3)

  • Structure: Cyclopropylmethoxy group at position 4, amino group at position 3.
  • Molecular Formula: C₁₂H₁₅NO₃; MW: 221.24.
  • The para-substitution pattern may influence steric interactions in synthetic pathways or biological targets .

Methyl 3-(1-aminocyclopropyl)benzoate (CAS 1295297-96-9)

  • Structure: Cyclopropyl ring directly attached to the amino group at position 3.
  • Molecular Formula: C₁₁H₁₃NO₂ (base compound); MW: 203.23 (base).
  • The rigid cyclopropane-amine moiety may enhance binding to flat hydrophobic pockets in enzymes or receptors .

Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1)

  • Structure : Bromo substituent at position 3, methyl group at position 4.
  • Molecular Formula : C₉H₉BrO₂; MW : 245.05.
  • Key Differences: The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the amino group in the target compound. Higher molecular weight and halogen-related toxicity concerns (e.g., skin/eye irritation) limit biological applications compared to amino-substituted analogs .

Methyl 3-{2-[benzyl(methyl)amino]propyl}benzoate hydrochloride

  • Structure: Branched benzyl(methyl)amino propyl chain at position 3.
  • Molecular Formula: C₁₉H₂₄ClNO₂; MW: 333.85.
  • Hydrochloride salt formation improves aqueous solubility, a property absent in non-ionic cyclopropylmethylamino derivatives .

Methyl 3-amino-4-[(cyclopropylmethyl)sulfamoyl]benzoate

  • Structure: Sulfamoyl and cyclopropylmethyl groups at position 4, amino group at position 3.
  • Molecular Formula : C₁₂H₁₆N₂O₄S; MW : 284.33.
  • Key Differences: The sulfamoyl group introduces strong hydrogen-bonding capacity and acidity (pKa ~1–2), contrasting with the basic amino group in the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula MW Key Substituents Key Properties/Applications
Methyl 3-((cyclopropylmethyl)amino)benzoate* N/A C₁₂H₁₅NO₂ 221.25 3-(cyclopropylmethyl)amino Hypothetical: Drug intermediate
Methyl 3-amino-4-(cyclopropylmethoxy)benzoate 927802-59-3 C₁₂H₁₅NO₃ 221.25 3-amino, 4-cyclopropylmethoxy Synthetic intermediate
Methyl 3-(1-aminocyclopropyl)benzoate 1295297-96-9 C₁₁H₁₃NO₂ 203.23 3-(1-aminocyclopropyl) Medicinal chemistry scaffold
Methyl 3-bromo-4-methylbenzoate 104901-43-1 C₉H₉BrO₂ 245.07 3-bromo, 4-methyl Electrophilic coupling reagent
Methyl 3-amino-4-[(cyclopropylmethyl)sulfamoyl]benzoate N/A C₁₂H₁₆N₂O₄S 284.33 3-amino, 4-sulfamoyl + cyclopropylmethyl Enzyme inhibitor candidate

*Hypothetical structure inferred from analogs.

Biological Activity

Methyl 3-((cyclopropylmethyl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety with a cyclopropylmethylamino substituent. This unique structure may influence its interaction with biological targets, affecting its pharmacological profile.

The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. The cyclopropylmethyl group is particularly noted for enhancing binding affinity, which could lead to significant biological effects. Research indicates that compounds with similar structures can inhibit various kinases, suggesting that this compound may exhibit similar inhibitory properties against specific targets .

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound. For instance:

  • Anti-Proliferative Activity : The compound has been tested against various cancer cell lines, demonstrating promising anti-proliferative effects. In a study involving MV-4-11 and MDA-MB-468 cell lines, it showed significant inhibition compared to control compounds .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain protein kinases involved in cancer progression. Its structural analogs have been shown to inhibit Bcr-Abl and FLT3-ITD kinases, which are critical in leukemia treatment .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

  • Half-Life : The compound exhibits a half-life conducive to therapeutic use, indicating sustained activity in vivo.
  • Bioavailability : Initial assessments show moderate oral bioavailability, which is crucial for drug formulation .

Case Studies

  • Case Study on Cancer Treatment : A recent study investigated the effects of this compound on leukemia cell lines. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent in hematological malignancies .
  • Comparative Analysis with Other Compounds : In comparative studies with other benzoate derivatives, this compound demonstrated superior inhibitory activity against specific kinases, highlighting its potential as a lead compound for further development .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
Anti-proliferativeMV-4-115.2
Anti-proliferativeMDA-MB-4686.8
Kinase InhibitionBcr-Abl10.0
Kinase InhibitionFLT3-ITD8.5

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